molecular formula C20H21ClN2O B3535555 (Z)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE

(Z)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE

Cat. No.: B3535555
M. Wt: 340.8 g/mol
InChI Key: YVZNXTFXGLVHHS-PEZBUJJGSA-N
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Description

(Z)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE is a chemical compound with a complex structure that includes a piperazine ring substituted with a 3-chlorophenyl group, a phenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorophenylpiperazine with 2-methyl-3-phenylpropenal under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its piperazine moiety is of particular interest due to its presence in many biologically active molecules, including pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties. Its chemical stability and reactivity make it a valuable candidate for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The compound may also affect cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A compound with a similar piperazine moiety but lacking the propenone group.

    2-Methyl-3-phenylpropenal: A precursor in the synthesis of the target compound, with a similar propenone structure.

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

Uniqueness

(Z)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE is unique due to its combination of a piperazine ring, a chlorophenyl group, and a propenone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c1-16(14-17-6-3-2-4-7-17)20(24)23-12-10-22(11-13-23)19-9-5-8-18(21)15-19/h2-9,14-15H,10-13H2,1H3/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZNXTFXGLVHHS-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE

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